Cas no 200642-83-7 (2-{(tert-butoxy)carbonylamino}-3,3-dimethylpentanoic acid)

2-{(tert-Butoxy)carbonylamino}-3,3-dimethylpentanoic acid is a protected amino acid derivative featuring a tert-butoxycarbonyl (Boc) group, which serves as a key intermediate in peptide synthesis. The Boc group provides stability under acidic and basic conditions, enabling selective deprotection in multi-step reactions. The 3,3-dimethylpentanoic acid backbone introduces steric hindrance, enhancing selectivity in coupling reactions and reducing racemization risks. This compound is particularly valuable in the synthesis of complex peptides and modified amino acids, where controlled reactivity and high purity are essential. Its structural properties make it suitable for applications in medicinal chemistry and bioconjugation, offering reliable performance in demanding synthetic environments.
2-{(tert-butoxy)carbonylamino}-3,3-dimethylpentanoic acid structure
200642-83-7 structure
Product Name:2-{(tert-butoxy)carbonylamino}-3,3-dimethylpentanoic acid
CAS No:200642-83-7
MF:C12H23NO4
MW:245.315324068069
CID:6404785
PubChem ID:11357003
Update Time:2025-06-22

2-{(tert-butoxy)carbonylamino}-3,3-dimethylpentanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-{(tert-butoxy)carbonylamino}-3,3-dimethylpentanoic acid
    • EN300-1589755
    • 200642-83-7
    • 2-{[(tert-butoxy)carbonyl]amino}-3,3-dimethylpentanoic acid
    • Boc-l-beta-methylisoleucine
    • SCHEMBL6964610
    • Inchi: 1S/C12H23NO4/c1-7-12(5,6)8(9(14)15)13-10(16)17-11(2,3)4/h8H,7H2,1-6H3,(H,13,16)(H,14,15)
    • InChI Key: WZKPSAWKRJWANR-UHFFFAOYSA-N
    • SMILES: O(C(NC(C(=O)O)C(C)(C)CC)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 245.16270821g/mol
  • Monoisotopic Mass: 245.16270821g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 6
  • Complexity: 291
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 75.6Ų

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Additional information on 2-{(tert-butoxy)carbonylamino}-3,3-dimethylpentanoic acid

Comprehensive Overview of 2-{(tert-butoxy)carbonylamino}-3,3-dimethylpentanoic acid (CAS No. 200642-83-7)

2-{(tert-butoxy)carbonylamino}-3,3-dimethylpentanoic acid (CAS No. 200642-83-7) is a specialized organic compound widely utilized in pharmaceutical research and peptide synthesis. Its unique structure, featuring a tert-butoxycarbonyl (Boc) protecting group and a 3,3-dimethylpentanoic acid backbone, makes it a valuable intermediate in the development of bioactive molecules. Researchers and chemists frequently search for this compound due to its role in peptide coupling reactions and drug discovery, aligning with the growing demand for novel therapeutics.

The compound’s Boc-protected amino acid functionality is particularly relevant in modern solid-phase peptide synthesis (SPPS), a technique gaining traction in the era of personalized medicine. As interest in targeted drug delivery and bioconjugation surges, 2-{(tert-butoxy)carbonylamino}-3,3-dimethylpentanoic acid has emerged as a key building block for designing peptide-based therapeutics. Its stability under acidic conditions and compatibility with standard deprotection protocols further enhance its appeal in high-throughput screening applications.

In addition to its pharmaceutical applications, this compound is often discussed in the context of green chemistry and sustainable synthesis. With the scientific community prioritizing eco-friendly reagents, the efficient use of CAS No. 200642-83-7 in minimizing waste and improving atom economy has been a topic of interest. Recent studies highlight its potential in catalysis and enantioselective reactions, addressing the demand for chiral intermediates in asymmetric synthesis.

Another trending topic linked to 2-{(tert-butoxy)carbonylamino}-3,3-dimethylpentanoic acid is its role in proteomics research. As AI-driven drug design and computational chemistry advance, this compound’s structural properties are being explored in molecular docking simulations. Its compatibility with machine learning algorithms for predicting peptide-protein interactions has positioned it as a subject of cutting-edge research.

From a commercial perspective, suppliers and manufacturers of CAS No. 200642-83-7 emphasize its high purity (>98%) and compliance with Good Manufacturing Practices (GMP). These qualities are critical for laboratories focusing on regulatory-compliant synthesis and quality control. The compound’s shelf stability and solubility profiles also make it a preferred choice for large-scale production of peptide derivatives.

In summary, 2-{(tert-butoxy)carbonylamino}-3,3-dimethylpentanoic acid (CAS No. 200642-83-7) bridges multiple disciplines, from medicinal chemistry to sustainable synthesis. Its versatility and alignment with contemporary scientific trends ensure its continued relevance in both academic and industrial settings. For researchers seeking reliable Boc-protected intermediates or exploring peptide engineering, this compound remains a cornerstone of innovation.

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